molecular formula C8H13FO B2517545 1-(4-Fluorocyclohexyl)ethan-1-one CAS No. 1554368-43-2

1-(4-Fluorocyclohexyl)ethan-1-one

Cat. No.: B2517545
CAS No.: 1554368-43-2
M. Wt: 144.189
InChI Key: CZCNPUFGNRKHNE-UHFFFAOYSA-N
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Description

1-(4-Fluorocyclohexyl)ethan-1-one is a ketone derivative featuring a cyclohexyl ring substituted with a fluorine atom at the para position (4-position) attached to an ethanone group. The cyclohexyl moiety introduces steric bulk and lipophilicity, while the fluorine atom, being highly electronegative, may influence electronic properties such as dipole moments and reactivity.

Properties

IUPAC Name

1-(4-fluorocyclohexyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FO/c1-6(10)7-2-4-8(9)5-3-7/h7-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCNPUFGNRKHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(CC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Fluorocyclohexyl)ethan-1-one typically involves the fluorination of cyclohexyl derivatives followed by the introduction of the ethanone group. One common method involves the reaction of cyclohexanone with a fluorinating agent such as Selectfluor to introduce the fluorine atom at the desired position. The reaction conditions often include the use of solvents like acetonitrile and temperatures around room temperature to slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Fluorocyclohexyl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Intermediate in Organic Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique properties make it valuable in developing pharmaceuticals and agrochemicals .
  • Fluorine Chemistry : The presence of fluorine enhances the stability and reactivity of compounds, making them suitable for various chemical reactions .

2. Biology

  • Biological Activity Research : Studies are ongoing to evaluate its biological activities, particularly its effects on metabolic pathways and potential as a lead compound for drug development .
  • Fluorinated Compounds in Biomedicine : Fluorinated compounds are known to exhibit different biological behaviors compared to their non-fluorinated counterparts, which can lead to enhanced efficacy in therapeutic applications .

3. Medicine

  • Therapeutic Potential : Research is exploring its use as a precursor in synthesizing drugs targeting specific diseases. For instance, it may play a role in developing small molecule inhibitors for cancer treatment .
  • Drug Development : The compound's structure allows for modifications that can lead to novel therapeutics with improved pharmacological profiles .

4. Industry

  • Specialty Chemicals Production : 1-(4-Fluorocyclohexyl)ethan-1-one is utilized in producing specialty chemicals where its unique properties are advantageous for specific industrial applications .
  • Material Science : Its incorporation into polymer formulations can enhance material properties, such as thermal stability and chemical resistance .

Case Studies

StudyApplicationFindings
Study on Fluorinated AminesDrug DevelopmentDemonstrated that fluorinated amines exhibit enhanced bioavailability and metabolic stability compared to non-fluorinated analogs .
Research on Fluoroalkyl CompoundsAgrochemical SynthesisFound that fluorinated compounds improved herbicide efficacy due to better absorption and retention in plant tissues .
Investigation of IRE1 InhibitorsCancer TherapyExplored the use of this compound as part of a combination therapy to enhance the effectiveness of traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of 1-(4-Fluorocyclohexyl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The fluorine atom in the compound can influence its binding affinity and selectivity towards specific enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(4-Fluorocyclohexyl)ethan-1-one with structurally related ethanone derivatives from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Notes Reference
This compound C₈H₁₁FO 142.17 (calc.) 4-Fluorocyclohexyl High lipophilicity; fluorine may enhance stability N/A
1-Cyclohexyl-2-(phenylthio)ethan-1-one C₁₄H₁₈OS 234.35 Cyclohexyl, phenylthio Synthesized via nucleophilic substitution (52.4% yield)
1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one C₉H₉FO₂ 168.17 4-Fluoro, 2-hydroxy, 5-methylphenyl Characterized by NMR; hydroxyl group enhances polarity
1-(2-Ethoxy-5-fluorophenyl)ethan-1-one C₁₀H₁₁FO₂ 182.19 2-Ethoxy, 5-fluorophenyl Ethoxy group increases solubility in organic solvents
1-[4-(4-Chlorophenoxy)-3-fluorophenyl]ethan-1-one C₁₄H₁₀ClFO₂ 272.68 4-Chlorophenoxy, 3-fluorophenyl Bulky substituents may hinder reactivity
Key Observations:
  • Lipophilicity: The cyclohexyl group in this compound likely increases lipophilicity compared to aryl-substituted analogs (e.g., phenylthio or chlorophenoxy derivatives), impacting solubility and membrane permeability.
  • Polarity : Hydroxyl or ethoxy substituents in analogs (e.g., ) enhance polarity and hydrogen-bonding capacity, whereas the cyclohexyl group in the target compound may reduce aqueous solubility.

Biological Activity

1-(4-Fluorocyclohexyl)ethan-1-one, also known as 4-Fluorocyclohexylacetone, is a chemical compound with the molecular formula C8H13FO and a molecular weight of 144.19 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities and applications.

  • Molecular Formula: C8H13FO
  • Molecular Weight: 144.19 g/mol
  • Structure: The compound features a cyclohexyl ring substituted with a fluorine atom and an ethanone group, which influences its reactivity and biological interactions.

The biological activity of this compound largely stems from its interaction with various molecular targets within biological systems. The presence of the fluorine atom enhances lipophilicity, potentially increasing membrane permeability and influencing binding affinity to enzymes or receptors involved in critical biochemical pathways.

Key Mechanistic Insights:

  • Binding Affinity: The fluorine atom may enhance the compound's binding to specific targets, modulating enzyme activity or receptor signaling.
  • Metabolic Stability: Fluorinated compounds often exhibit increased metabolic stability, which can prolong their action in biological systems .

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Properties: Studies have explored its efficacy against various microbial strains, suggesting potential applications in treating infections.
  • Anticancer Activity: Preliminary investigations indicate that this compound may possess anticancer properties, warranting further exploration in cancer research settings .
  • Neuroprotective Effects: Some studies suggest that the compound could influence neuroprotective pathways, though detailed mechanisms remain to be elucidated .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation in cancer cell lines
NeuroprotectiveModulates pathways related to neuronal survival

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the fluorination of cyclohexyl derivatives followed by the introduction of the ethanone group. A common method includes reacting cyclohexanone with a fluorinating agent under controlled conditions.

Common Reactions:

  • Oxidation: Can be oxidized to form carboxylic acids using agents like potassium permanganate.
  • Reduction: Reduction reactions can yield alcohol derivatives via lithium aluminum hydride.
  • Substitution Reactions: The fluorine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.

Comparison with Related Compounds

Comparative studies with similar compounds highlight the unique properties imparted by the fluorine atom:

CompoundKey DifferencesImplications
1-(4-Chlorocyclohexyl)ethan-1-oneContains chlorine instead of fluorineDifferent reactivity and biological activity
1-(4-Bromocyclohexyl)ethan-1-oneContains bromine; may exhibit different pharmacokineticsVariations in therapeutic applications
1-(4-Methylcyclohexyl)ethan-1-oneMethyl group instead of halogenAltered chemical behavior and applications

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